molecular formula C20H20O B579811 Acetyl[18]annulene CAS No. 16495-73-1

Acetyl[18]annulene

Cat. No.: B579811
CAS No.: 16495-73-1
M. Wt: 276.379
InChI Key: WULJIFIZVOJEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl[18]annulene is a derivative of [18]annulene (C₁₈H₁₈), a cyclic conjugated hydrocarbon with 18 carbon atoms arranged in a planar macrocyclic structure . [18]annulene itself has been a subject of intense study due to its debated aromaticity and unique electronic structure. While the parent [18]annulene exhibits aromaticity under certain computational methods (e.g., B3LYP predicts a D₆ₕ symmetric structure with aromatic character), hybrid functionals like CAM-B3LYP and M06-2X suggest bond alternation and antiaromaticity . Acetylation may modulate these properties, as seen in analogous systems where substituents like methoxy groups enhance bioactivity .

Properties

CAS No.

16495-73-1

Molecular Formula

C20H20O

Molecular Weight

276.379

IUPAC Name

1-(cyclooctadecanonaenyl)ethanone

InChI

InChI=1S/C20H20O/c1-19(21)20-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H,1H3

InChI Key

WULJIFIZVOJEEZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=CC=CC=CC=CC=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Annulenes of Varying Sizes

[18]annulene is intermediate in size between [12]- and [30]annulenes. Key differences include:

  • Aromaticity : [18]annulene’s aromaticity is method-dependent, while [12]annulene (C₁₂H₁₂) is antiaromatic and [30]annulene (C₃₀H₃₀) exhibits aromaticity with a D₆ₕ or D₃ₕ symmetric structure .
  • Conductivity : [18]annulene shows quantum electron conductivity exceeding the sum of two independent polyenes (e.g., IA+B = 0.5 μA at 1V vs. Iannulene = 0.7 μA), attributed to orbital delocalization (HOMO-5 contributes significantly) .

Table 1: Electronic Properties of Annulenes

Property [12]annulene (C₁) [18]annulene (C₂/D₆ₕ) [30]annulene (D₆ₕ/D₃ₕ)
Aromaticity (B3LYP) Anti-aromatic Aromatic (D₆ₕ) Aromatic (D₆ₕ/D₃ₕ)
Energy Separation (kcal/mol) - - 0.04 (D₆ₕ vs. D₃ₕ)
Conductivity (μA at 1V) N/A 0.7 N/A
Key Reference -

Substituted Annulenes and Related Macrocycles

  • Dodecadehydrotribenzo[18]annulene : Incorporates acetylene linkages, leading to delocalized excited states and strong intramolecular interactions. Its optical excitations involve π→π* transitions, with two low-energy resonances observed experimentally .
  • Dibenzo[a,d][7]annulene derivatives : Exhibit pharmacological properties (e.g., antidepressant, cytotoxic) due to substituent effects. For example, 10-methoxy derivatives show enhanced antioxidant activity .

Spectroscopic Behavior

Solvent-Induced NMR Shifts

[18]annulene displays nonlinear solvent effects on ¹H NMR chemical shifts due to hyperpolarizability (χ) and asymmetry terms, unlike [12]- and [30]annulenes, which follow linear trends .

Table 2: Solvent Effects on ¹H NMR Chemical Shifts

Annulene Inner Protons (δi) Outer Protons (δo) Key Observation
[12]annulene (C₁) Linear deshielding Linear deshielding Max. 3-fold deshielding
[18]annulene (C₂) Nonlinear shielding Nonlinear shielding Hyperpolarizability at 45° angle
[30]annulene (D₆ₕ) Linear deshielding Linear deshielding Parallel χ, R, μ vectors
Key Reference

Computational Methods

  • Functionals : BHandHLYP/6-311+G(d,p) accurately predicts ¹H NMR shifts for [12]- and [18]annulenes, while B3LYP is preferred for [30]annulene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.